2-Methyltryptoline
Overview
Description
2-Methyltryptoline, a derivative of tryptoline, is a compound of interest in various scientific fields due to its unique structural and chemical properties. Tryptoline itself is converted from tryptamine in the presence of 5-methyltetrahydrofolic acid by an enzymatic preparation from the human brain, indicating the biological relevance of its derivatives, including 2-methyltryptoline (Wyatt et al., 1975).
Synthesis Analysis
The synthesis of 2-Methyltryptoline can be inferred from methods used to synthesize similar compounds. For example, the reaction of 2-picoline at the methyl group with various reagents leads to the formation of diverse methyl-substituted heterocycles, indicating a pathway that could be adapted for 2-Methyltryptoline synthesis (Mamane et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Methyltryptoline, like 2-methylpyridine, has been characterized by X-ray diffraction, showing that these molecules often have significant symmetry and planarity, except for certain substituents such as the methyl group (Vorontsov et al., 2002). These structural features are crucial for understanding the chemical behavior and reactivity of 2-Methyltryptoline.
Chemical Reactions and Properties
2-Methyltryptoline's chemical reactions can be anticipated based on the behavior of structurally related compounds. For instance, the living cationic ring-opening polymerization of 2-methyl-2-oxazoline provides insights into the types of polymerization reactions that 2-Methyltryptoline might undergo, demonstrating the versatility of methyl-substituted compounds in synthetic chemistry (Wiesbrock et al., 2005).
Physical Properties Analysis
The physical properties of compounds structurally similar to 2-Methyltryptoline, such as 2-methylquinolines, have been extensively studied. These studies typically focus on crystallization, melting points, and the stability of these compounds under various conditions, providing a basis for predicting the physical properties of 2-Methyltryptoline (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Methyltryptoline can be inferred from studies on similar compounds, such as the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Such reactions highlight the reactivity of methyl-substituted heterocycles towards electrophilic agents and their potential to undergo complex cyclization reactions, suggesting analogous reactivity for 2-Methyltryptoline (Fischer et al., 2008).
Scientific Research Applications
MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
- Microfluidic devices : MPC polymers are used to construct biocompatible surfaces and interfaces with high antibiofouling performance for microfluidic devices .
- Biosensors/bioprobes : MPC polymers are used in the construction of biosensors and bioprobes, providing high antibiofouling performance .
- Artificial implants : MPC polymers are used in the construction of artificial implants, providing high antibiofouling performance .
- Drug delivery systems : MPC polymers are used in the construction of drug delivery systems, providing high antibiofouling performance .
Each of these applications involves the design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
properties
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKCNJIUXPJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156838 | |
Record name | 2-Methyltryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methyltryptoline | |
CAS RN |
13100-00-0 | |
Record name | 2-Methyl-1,2,3,4-tetrahydro-β-carboline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13100-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyltryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 218 °C | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-b-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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